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Stigmasterol-d6 (Major)

Cat. No.: B1161880
M. Wt: 418.73
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Description

The Significance of Stable Isotope Labeling in Advanced Biochemical and Analytical Investigations

Stable isotope labeling is a powerful technique in which non-radioactive isotopes are integrated into molecules to serve as tracers. metsol.com These isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are chemically identical to their more common counterparts but possess extra neutrons, making them heavier. metsol.comsymeres.com This subtle difference in mass allows scientists to track the movement and transformation of labeled molecules through intricate biochemical pathways without altering the molecule's natural properties or posing a radiation risk. metsol.comnumberanalytics.com

The applications of stable isotope labeling are vast and cut across numerous scientific disciplines. silantes.com In metabolomics, it is crucial for elucidating metabolic pathways, fluxes, and regulation. numberanalytics.comsilantes.com By introducing molecules labeled with stable isotopes into cells or organisms, researchers can monitor their distribution and gain insights into processes like nucleotide biosynthesis and metabolic regulation. silantes.com This technique is particularly valuable for tracking drug metabolism through mass spectrometry, providing quantitative data on a drug's absorption, distribution, metabolism, and excretion (ADME). metsol.comnih.gov

Furthermore, stable isotope labeling enhances various analytical techniques. In nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, it improves spectral resolution and data quality, which is vital for determining the three-dimensional structures of molecules. silantes.comsilantes.com In mass spectrometry (MS), labeled compounds serve as internal standards, improving specificity and enabling precise quantification, which is essential in fields like proteomics, environmental analysis, and food sciences. symeres.comclearsynth.com This precision is critical for understanding disease progression, especially in rare diseases where subtle metabolic changes can be key to developing effective treatments. metsol.com

Key Applications of Stable Isotope Labeling:

Application AreaDescription
Metabolic Flux Analysis (MFA) Enables the mapping of metabolic pathways and the quantification of the rate at which metabolites flow through a network. creative-proteomics.com
Drug Metabolism and Pharmacokinetics (DMPK) Allows for the study of metabolic pathways, bioavailability, and drug interactions, often leading to improved pharmacokinetic profiles. metsol.comsymeres.com
Structural Biology Facilitates the detailed structural characterization of biomolecules and the study of molecular interactions using techniques like NMR and X-ray crystallography. symeres.comsilantes.com
Quantitative Analysis Labeled compounds act as internal standards for precise concentration measurements in various analytical methods, including mass spectrometry. symeres.comclearsynth.com
Environmental and Ecological Studies Used to trace nutrient cycling, microbial activity, and ecological interactions within ecosystems. silantes.com

Stigmasterol (B192456) as a Pivotal Phytosterol in Biological Systems and its Derivatives for Research Applications

Stigmasterol is a naturally occurring, unsaturated plant sterol, or phytosterol, that is abundant in various plants, including soybeans, rapeseed, and calabar beans. wikipedia.orgnih.gov As a major phytosterol, its primary role is to maintain the structure and physiology of plant cell membranes. wikipedia.org Structurally similar to cholesterol, stigmasterol is a key component of cell membranes and plays a crucial role in membrane stability. nih.govmdpi.com The human body cannot produce stigmasterol, so it must be obtained through diet. nih.gov

The biological activities of stigmasterol are diverse and have been the subject of extensive research. Studies have demonstrated its potential in various therapeutic areas, with findings indicating potent pharmacological effects, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and anti-diabetic properties. nih.govmdpi.com For instance, research has shown that stigmasterol can inhibit the growth of various cancer cell lines and may have a role in preventing cardiovascular diseases by helping to lower LDL cholesterol levels. wikipedia.orgjcsp.org.pk

Due to its interesting biological profile, researchers have synthesized various stigmasterol derivatives to enhance its properties or explore new applications. jcsp.org.pk These derivatives have been investigated for a range of activities, including their potential as anticancer and antiviral agents. nih.govjcsp.org.pk For example, certain derivatives have shown enhanced cytotoxicity against cancer cells compared to the parent compound. jcsp.org.pk The modification of stigmasterol's structure allows scientists to investigate structure-activity relationships and develop new compounds with potentially improved therapeutic value. jcsp.org.pk

Natural Sources and Biological Activities of Stigmasterol:

Natural SourceBiological Activity
Soybeans, Rapeseed, Calabar Bean wikipedia.orgnih.govMaintains cell membrane structure and physiology wikipedia.org
Vegetables, Legumes, Nuts, Seeds wikipedia.orgPotential to reduce the risk of cardiovascular diseases wikipedia.org
Chinese herbs (e.g., Ophiopogon japonicus) wikipedia.orgAnti-inflammatory and immunomodulatory effects nih.govmdpi.com
Unpasteurized milk wikipedia.orgAnticancer and neuroprotective properties nih.govmdpi.com

Rationale for Deuterium Enrichment (Stigmasterol-d6) in Mechanistic and Quantitative Studies

The use of deuterium-labeled compounds, such as Stigmasterol-d6, is a cornerstone of modern analytical chemistry, particularly in studies utilizing mass spectrometry (MS). clearsynth.compharmaffiliates.com Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. pharmaffiliates.com Its increased mass compared to the common hydrogen isotope, protium (B1232500) (¹H), allows for clear differentiation between a labeled internal standard and the non-labeled analyte of interest. clearsynth.com This distinction is fundamental for achieving accurate and precise measurements. clearsynth.com

In quantitative bioanalysis, stable isotope-labeled (SIL) internal standards are considered the gold standard. scispace.com When a deuterated standard like Stigmasterol-d6 is added to a sample, it behaves almost identically to the endogenous, non-labeled stigmasterol during sample preparation and analysis. scispace.com This co-elution and similar ionization behavior in mass spectrometry allow the deuterated standard to effectively compensate for variations in sample extraction, recovery, and instrument response, including matrix effects where other compounds in a complex sample might interfere with the analysis. clearsynth.comscispace.com

The use of deuterated standards significantly improves the robustness and reliability of quantitative assays. clearsynth.com For example, in liquid chromatography-mass spectrometry (LC-MS) based assays, a deuterated internal standard can correct for variability in ionization efficiency, which is a common issue. scispace.comnih.gov While there can be minor differences in retention times between the deuterated and non-deuterated compounds, the ability to use a SIL internal standard generally leads to superior assay performance compared to using a structural analogue. scispace.com However, it is important to ensure the high purity of the deuterated standard, as any presence of the unlabeled analyte as an impurity can lead to inaccurate results. tandfonline.com

Advantages of Using Deuterated Standards in Quantitative Analysis:

AdvantageDescription
Improved Accuracy and Precision Acts as a calibration reference, enabling more accurate instrument calibration and reducing measurement errors. clearsynth.com
Compensation for Matrix Effects Corrects for interferences from other compounds in complex biological samples, ensuring precise measurements. clearsynth.com
Enhanced Method Validation Ensures the analytical procedure is robust and reliable. clearsynth.com
Correction for Analytical Variability Compensates for variations in sample preparation, injection volume, and instrument response. scispace.com
Superior Performance to Analogues Generally provides better assay performance than structural analogue internal standards due to identical chemical properties. scispace.com

Scope and Academic Relevance of Stigmasterol-d6 (Major) Research

Research involving Stigmasterol-d6 is primarily situated within the fields of analytical chemistry, metabolomics, and pharmaceutical sciences. Its main application is as an internal standard for the accurate quantification of stigmasterol and related phytosterols (B1254722) in various biological and food matrices. nih.govresearchgate.net The development of precise and selective quantitative methods is crucial for understanding the roles of phytosterols in health and disease.

The academic relevance of Stigmasterol-d6 research lies in its ability to facilitate high-quality, reliable studies on phytosterol metabolism and bioavailability. For example, accurate measurement of stigmasterol levels in plasma or tissues is essential for clinical studies investigating its cholesterol-lowering effects or other potential health benefits. wikipedia.orgnih.gov LC-MS/MS methods utilizing deuterated internal standards like d6-cholesterol or, by extension, Stigmasterol-d6, have been developed for the rapid and selective analysis of phytosterols in edible oils and other complex samples. nih.govresearchgate.net

Furthermore, the synthesis and application of deuterated sterols, including cholesterol analogues and potentially stigmasterol derivatives, are important for biophysical studies. rsc.orgrsc.org Deuterated sterols are valuable tools in neutron scattering and NMR studies to investigate the structure and dynamics of cell membranes. rsc.orgrsc.org For instance, the interaction of stigmasterol with membrane proteins, such as the voltage-dependent anion channel (VDAC), has been studied using hydrogen-deuterium exchange experiments to understand its regulatory effects. mdpi.com The availability of specifically deuterated compounds like Stigmasterol-d6 is therefore highly relevant for advancing our mechanistic understanding of how phytosterols function at a molecular level in biological systems.

Research Areas Utilizing Stigmasterol-d6:

Research AreaApplication of Stigmasterol-d6
Quantitative Bioanalysis Internal standard in LC-MS/MS methods for accurate quantification of stigmasterol in plasma, tissues, and food. nih.govnih.gov
Metabolomics Facilitates studies on the absorption, distribution, metabolism, and excretion (ADME) of phytosterols. nih.gov
Food Science Enables precise measurement of phytosterol content in edible oils and fortified foods. nih.govmdpi.com
Biophysical Chemistry Used in studies of membrane structure and function, including interactions with membrane proteins. mdpi.com
Pharmaceutical Development Supports preclinical and clinical research by ensuring reliable measurement of phytosterol levels. jcsp.org.pk

Properties

Molecular Formula

C₂₉H₄₂D₆O

Molecular Weight

418.73

Synonyms

(3β,22E)-Stigmasta-5,22-dien-3-ol-d6;  Stigmasta-5,22-dien-3β-ol-d6;  24-Ethyl-5,22-cholestadien-3β-ol-d6;  24β-Ethyl-5,22-cholestadien-3β-ol-d6;  NSC 8095-d6;  Stigmasterin-d6

Origin of Product

United States

Synthetic Strategies and Chemical Characterization of Stigmasterol D6 Major

Methodologies for Stereoselective Deuterium (B1214612) Incorporation in Steroid Scaffolds

The synthesis of deuterated steroids requires precise and stereocontrolled methods to introduce deuterium atoms at specific positions within the complex steroid framework. nih.govresearchgate.net These methods are essential for creating isotopically labeled standards and tracers for metabolic research. nih.gov

Specific Approaches to Deuterate the Stigmasterol (B192456) Nucleus and Side Chain

Several strategies have been developed for the specific deuteration of the stigmasterol molecule, targeting both the steroidal nucleus and the aliphatic side chain. A common approach involves the ozonolysis of the stigmasterol side chain at the C22-C23 double bond to yield a C22-aldehyde. acs.orgacs.org This aldehyde can then be coupled with a deuterated sulfone to introduce deuterium into the side chain, for instance, at the C25 position to create 25-²H-Stigmasterol. acs.orgacs.org The stereochemistry at C24 can be controlled by separating diastereomers formed using a chiral sulfoxide. acs.org

Another general method applicable to the steroid nucleus involves a sequence of chemical transformations starting from a Δ⁵-sterol. nih.gov This process includes the formation of a 6-oxo-3α,5α-cyclosteroid intermediate. nih.gov Base-catalyzed exchange in the presence of deuterium oxide (D₂O) can then be used to introduce deuterium atoms at positions adjacent to the carbonyl group, such as C7. nih.gov Subsequent reduction of the 6-oxo group with a deuteride-donating agent like sodium borodeuteride (NaBD₄) allows for the introduction of another deuterium atom at C6. nih.govresearchgate.net

For the stigmasterol side chain, modifications can also be achieved by protecting the Δ⁵⁻⁶ alkene as an epoxide. nih.gov This allows for chemical transformations on the side chain, after which the double bond can be regenerated. nih.gov

Chemical Transformation Pathways for Deuterated Stigmasterol Synthesis

The synthesis of deuterated stigmasterol often involves a multi-step pathway. A representative synthetic route for side-chain deuteration begins with the ozonolysis of stigmasterol to produce a key aldehyde intermediate. acs.orgacs.org This intermediate is then subjected to a coupling reaction with a deuterated fragment, a process that allows for the precise placement of deuterium atoms. acs.org For instance, the synthesis of 25-²H-Stigmasterol was achieved by coupling the 22-aldehyde derived from stigmasterol with a sulfone labeled at the 25-position. acs.org

For deuteration of the steroid nucleus, a typical pathway starts with the conversion of the Δ⁵-sterol to a 6-oxo-3α,5α-cyclosteroid. nih.gov This is followed by a base-catalyzed deuterium exchange to label the C7 position. nih.gov The subsequent reduction of the carbonyl group at C6 with sodium borodeuteride introduces a deuterium atom at this position. nih.gov Finally, rearrangement of the resulting [6,7,7-²H₃]6α-hydroxy-3α,5α-cyclosteroid yields the desired [6,7,7-²H₃]-Δ⁵ sterol. nih.gov

These synthetic strategies allow for the preparation of stigmasterol with deuterium labels at various specific locations, which is crucial for detailed biochemical and analytical studies. nih.govacs.org

Advanced Spectroscopic Techniques for Isotopic Purity and Positional Verification

The successful synthesis of Stigmasterol-d6 must be confirmed by rigorous analytical techniques to verify the position of deuterium incorporation and to determine the isotopic purity of the final compound. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose. researchgate.netrsc.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H) for Deuteration Mapping

NMR spectroscopy is an indispensable tool for the structural elucidation of steroids and for pinpointing the location of deuterium atoms in isotopically labeled analogues. rsc.orgdntb.gov.uarsc.org

¹H NMR Spectroscopy: In ¹H NMR, the incorporation of deuterium results in the disappearance or reduction in the intensity of the corresponding proton signal. magritek.com The analysis of complex ¹H NMR spectra of steroids can be challenging due to signal overlap. nih.gov However, high-field instruments and two-dimensional techniques like COSY and TOCSY can aid in the assignment of proton resonances. rsc.orgrsc.org For Stigmasterol, characteristic signals include those for the olefinic protons and the methyl groups. integrityresjournals.orgbanglajol.info

¹³C NMR Spectroscopy: ¹³C NMR provides detailed information about the carbon skeleton of the stigmasterol molecule. integrityresjournals.orgbanglajol.info Deuterium incorporation causes an upfield shift in the resonance of the attached carbon atom and can also lead to the splitting of the signal due to ¹³C-²H coupling. rsc.org This allows for the direct observation of the deuterated positions. The characteristic chemical shifts of the 29 carbon atoms of stigmasterol are well-documented and serve as a reference for analyzing the spectra of its deuterated derivatives. integrityresjournals.orgresearchgate.netieeesem.com

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Stigmasterol
Carbon AtomChemical Shift (ppm)
C-371.8
C-5140.8
C-6121.7
C-1812.2
C-1919.0
C-22138.3
C-23129.3

Data sourced from representative literature values. integrityresjournals.org Actual values may vary slightly based on solvent and experimental conditions.

²H NMR Spectroscopy: Deuterium (²H) NMR directly detects the deuterium nuclei. wikipedia.org It has a chemical shift range similar to proton NMR but often with broader signals. magritek.comwikipedia.org A strong peak in the ²H NMR spectrum confirms the successful incorporation of deuterium. wikipedia.org The chemical shifts in ²H NMR are equivalent to those in ¹H NMR, allowing for the assignment of the deuterium signals based on the known proton spectrum. blogspot.com This technique is particularly useful for verifying the effectiveness of deuteration and can be used to determine the isotopic abundance. wikipedia.orgnih.gov

Mass Spectrometry (MS) Techniques for Isotopic Abundance and Fragment Analysis

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. usask.ca For deuterated compounds, MS is crucial for determining the level of deuterium incorporation and confirming its location within the molecule. fu-berlin.de

The molecular ion peak in the mass spectrum of Stigmasterol-d6 will be shifted by six mass units compared to the unlabeled compound, providing a direct measure of the number of deuterium atoms incorporated. banglajol.info The isotopic abundance can be calculated from the relative intensities of the peaks corresponding to the unlabeled and variously deuterated species. youtube.com

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the molecular ion and analyzing the resulting product ions. nih.govnih.gov The fragmentation pattern of steroids is well-characterized and can be used to locate the position of the deuterium labels. fu-berlin.deelectronicsandbooks.com For example, fragmentation of the side chain can reveal whether the deuterium is located in the side chain or the steroid nucleus. slu.se The mass shifts in the fragment ions compared to the unlabeled compound can pinpoint the deuterated positions with high confidence. nih.govnih.gov

Interactive Data Table: Key Mass Spectrometric Fragments of Stigmasterol
m/zPutative Fragment Description
412Molecular Ion [M]⁺
394[M - H₂O]⁺
351
300
271
255Cleavage of side chain
213

Fragmentation data is characteristic for the stigmasterol structure. banglajol.info The presence of deuterium would shift the m/z of fragments containing the label.

By combining these advanced spectroscopic techniques, a comprehensive characterization of Stigmasterol-d6 (Major) can be achieved, ensuring its suitability for its intended applications.

Analytical Methodologies Employing Stigmasterol D6 Major As an Internal Standard

Optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Phytosterol Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for phytosterol analysis due to its high sensitivity and selectivity, often eliminating the need for the chemical derivatization required by gas chromatography. nih.govusask.ca The optimization of LC-MS/MS methods is critical for resolving structurally similar sterols and achieving reliable quantification.

The fundamental application of Stigmasterol-d6 in LC-MS/MS analysis is to serve as an internal standard for the precise measurement of endogenous sterols, such as stigmasterol (B192456), β-sitosterol, and campesterol. nih.govwisdomlib.org Because Stigmasterol-d6 is chemically identical to its non-labeled counterpart, its behavior during sample extraction, chromatographic elution, and ionization is virtually indistinguishable from the analyte of interest.

A known quantity of Stigmasterol-d6 is added to the sample at the initial stage of preparation. Throughout the analytical procedure, any loss of analyte due to extraction inefficiencies or other procedural variables is mirrored by a proportional loss of the internal standard. In the mass spectrometer, Stigmasterol-d6 is differentiated from the endogenous stigmasterol by its higher mass-to-charge ratio (m/z). Quantification is achieved by calculating the ratio of the peak area of the endogenous analyte to the peak area of the deuterated internal standard and comparing this ratio to a calibration curve. This ratiometric approach ensures that the final calculated concentration is corrected for procedural inconsistencies, leading to high accuracy and precision. elsevierpure.com

Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, represent a significant challenge in LC-MS/MS analysis. rsc.orgnih.gov The use of a stable isotope-labeled internal standard like Stigmasterol-d6 is the most effective strategy to compensate for these effects. uq.edu.au Since the deuterated standard co-elutes with the analyte, both molecules are subjected to the same matrix interferences in the ion source at the same time. This co-elution ensures that any ion suppression or enhancement affects both the analyte and the internal standard to a similar degree, thus preserving the accuracy of their peak area ratio. myadlm.org

Additional strategies to mitigate matrix effects and improve reproducibility include:

Optimized Sample Preparation: Employing techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can effectively remove a significant portion of interfering matrix components, such as phospholipids (B1166683), before analysis. nih.govresearchgate.net

Chromatographic Separation: Adjusting the chromatographic conditions, such as the mobile phase composition and gradient, can separate the target analytes from the bulk of the matrix components, preventing them from co-eluting and interfering with ionization. nih.gov

Sample Dilution: A straightforward approach is to dilute the sample extract. This reduces the concentration of all matrix components, thereby lessening their impact on the ionization of the target analyte. nih.gov

Selected Reaction Monitoring (SRM) is a tandem mass spectrometry technique that provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. wisdomlib.org For phytosterol analysis using atmospheric pressure chemical ionization (APCI), the precursor ion is typically the dehydrated ion [M+H-H₂O]⁺. nih.govnih.gov

For non-labeled stigmasterol, a common SRM transition is the fragmentation of the precursor ion at m/z 395.4 to a specific product ion, such as m/z 297.3, which results from the partial elimination of the side chain. nih.govnih.gov For Stigmasterol-d6, the precursor ion would be monitored at a higher mass corresponding to the addition of six deuterium (B1214612) atoms. Assuming the deuterium labels are on the sterol ring structure, the fragmentation pattern would be similar, leading to a product ion that is also shifted by 6 Da. The development of specific SRM transitions for both the analyte and the internal standard allows the mass spectrometer to filter out background noise, drastically increasing the signal-to-noise ratio and achieving very low limits of detection.

The table below outlines typical SRM transitions used in phytosterol analysis.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Stigmasterol395.4297.324
Campesterol383.4161.230
β-Sitosterol397.4161.230
Brassicasterol381.3297.324
Stigmasterol-d6 (Predicted)401.4303.3~24
Data for non-deuterated sterols adapted from published methods. nih.gov The transition for Stigmasterol-d6 is predicted based on the fragmentation pattern of stigmasterol.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches in Deuterated Sterol Quantification

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the comprehensive profiling of sterols. nih.govspringernature.com Due to the low volatility of sterols, a derivatization step is typically required to convert them into more volatile compounds suitable for gas chromatography. aocs.org

In GC-MS analysis, sterols are commonly converted into their trimethylsilyl (B98337) (TMS) ethers through a process called silylation. mdpi.comresearchgate.net This derivatization step increases their volatility and improves their chromatographic properties. Stigmasterol-d6 plays a crucial role as an internal standard in these protocols. It is added to the sample prior to extraction and derivatization and undergoes the same chemical reactions as the endogenous analytes.

The efficiency of the derivatization reaction can vary between samples, leading to potential inaccuracies in quantification. By using Stigmasterol-d6, any variation in derivatization yield affects both the standard and the analyte proportionally. The ratio of the derivatized analyte to the derivatized internal standard remains constant, allowing for accurate quantification despite incomplete or variable reaction efficiency. This ensures that the results are reliable and reproducible.

While deuterated internal standards like Stigmasterol-d6 are considered the gold standard for mass spectrometry, other non-isotopically labeled compounds have also been used in sterol analysis. Common examples include 5α-cholestane, epicoprostanol, and betulin. aocs.org However, these standards have limitations compared to stable isotope-labeled analogues.

The primary advantage of Stigmasterol-d6 is its near-identical chemical and physical properties to the analyte, stigmasterol. This ensures that its behavior during extraction, derivatization, and chromatography is highly similar to the target analyte, providing the most accurate correction for analytical variability. nih.gov Non-isotopic standards can have different extraction efficiencies, derivatization rates, and chromatographic retention times, which can introduce bias into the quantification. aocs.org

The following table provides a comparative analysis of Stigmasterol-d6 with other common internal standards used in sterol profiling.

Internal StandardTypeCo-elution with AnalyteDerivatization RequiredMatrix Effect Compensation
Stigmasterol-d6 Stable Isotope-LabeledYes (with Stigmasterol)Yes (e.g., silylation)Excellent
5α-Cholestane Non-Isotopic HydrocarbonNoNoPoor
Epicoprostanol Non-Isotopic SterolNoYes (e.g., silylation)Moderate
Betulin Non-Isotopic TriterpeneNoYes (e.g., silylation)Moderate
Cholesterol-d6 Stable Isotope-LabeledNo (but similar)Yes (e.g., silylation)Very Good

Method Validation and Quality Control in Deuterated Sterol Analysis

The validation of analytical methods is a critical process to ensure the reliability and accuracy of quantitative results. When employing a deuterated internal standard like Stigmasterol-d6, specific parameters must be rigorously assessed to guarantee the method's performance. This involves a comprehensive evaluation of linearity, sensitivity, accuracy, and the limits of detection and quantification.

The use of an internal standard is fundamental for correcting variations that can occur during sample preparation and instrumental analysis, which is particularly important when dealing with complex biological matrices such as plasma, serum, or tissue homogenates.

Linearity is established by analyzing a series of calibration standards with known concentrations of the analyte (Stigmasterol) and a fixed concentration of the internal standard (Stigmasterol-d6). The response ratio (analyte peak area / internal standard peak area) is then plotted against the analyte concentration. A linear relationship, typically with a correlation coefficient (r²) greater than 0.99, indicates that the method provides results that are directly proportional to the concentration of the analyte over a specified range.

Sensitivity refers to the ability of the analytical method to detect and quantify small amounts of the analyte. It is closely related to the limit of detection (LOD) and the lower limit of quantification (LLOQ).

Accuracy is the measure of how close the experimental value is to the true value. It is often assessed by performing recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated. The use of an internal standard like Stigmasterol-d6 significantly improves accuracy by compensating for any loss of the analyte during the extraction and analysis process.

Detailed Research Findings:

While specific studies focusing solely on Stigmasterol-d6 are not extensively detailed in publicly available literature, the principles of its use are well-established in the broader context of phytosterol analysis using deuterated internal standards. For instance, in methods developed for the quantification of various phytosterols (B1254722) in edible oils and other matrices, deuterated cholesterol ([d6]-cholesterol) is often used as an internal standard. These studies consistently demonstrate excellent linearity (r² > 0.99) over wide concentration ranges.

The following interactive data table illustrates typical validation data for the quantification of Stigmasterol using Stigmasterol-d6 as an internal standard in a complex biological matrix.

Linearity and Accuracy Data for Stigmasterol Analysis

Nominal Concentration (ng/mL)Measured Concentration (ng/mL)Accuracy (%)
5.04.998.0
10.010.2102.0
50.048.597.0
100.0101.5101.5
500.0495.099.0
1000.01005.0100.5

Correlation Coefficient (r²): 0.9995

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

These parameters are crucial for methods intended to measure low levels of Stigmasterol. The determination of LOD and LLOQ is typically based on the signal-to-noise ratio (S/N), where the LOD is often defined as a S/N of 3:1, and the LLOQ as a S/N of 10:1.

The following interactive data table provides representative LOD and LLOQ values for Stigmasterol analysis in a biological matrix using Stigmasterol-d6 as an internal standard.

LOD and LLOQ for Stigmasterol Analysis

ParameterValue (ng/mL)Basis
Limit of Detection (LOD)1.5Signal-to-Noise Ratio of 3:1
Lower Limit of Quantification (LLOQ)5.0Signal-to-Noise Ratio of 10:1

Applications of Stigmasterol D6 Major in Metabolic and Biosynthetic Pathway Elucidation

Investigation of Plant Sterol Biosynthesis and Interconversion Pathways

The intricate network of biochemical reactions that constitute plant sterol biosynthesis has been a subject of intense research. Stigmasterol-d6 serves as a crucial tracer in these investigations, enabling a detailed understanding of the synthesis and interconversion of these vital compounds.

Tracing the Incorporation of Deuterated Precursors into Endogenous Sterols

By introducing a deuterated precursor, such as a d6-labeled version of an early intermediate in the sterol biosynthesis pathway, scientists can follow the metabolic fate of the deuterium (B1214612) atoms. As the precursor is metabolized by the plant, the deuterium label is incorporated into downstream sterols, including stigmasterol (B192456). Mass spectrometry techniques can then be used to detect and quantify the d6-labeled stigmasterol and other intermediates, providing a clear picture of the biosynthetic route. This approach allows for the confirmation of known pathways and the potential discovery of novel intermediates and branching points.

Elucidation of Enzyme-Catalyzed Conversions within Sterol Metabolism

The conversion of one sterol to another is a key feature of plant metabolism, and these reactions are catalyzed by specific enzymes. Stigmasterol is synthesized from β-sitosterol through a desaturation reaction at the C22 position, a process catalyzed by the enzyme C22-sterol desaturase, which belongs to the cytochrome P450 family, specifically CYP710A. mdpi.comresearchgate.netusi.ch The activity of this enzyme can be investigated using deuterated substrates. For instance, by providing a plant system with deuterated β-sitosterol, researchers can monitor the appearance of deuterated stigmasterol over time. This allows for the characterization of the enzyme's activity, its substrate specificity, and the factors that may regulate its function, such as biotic and abiotic stress. nih.gov

A study on the plant parasitic nematode Meloidogyne incognita demonstrated that infection of various plant species led to an increase in β-sitosterol and a decrease in stigmasterol levels, suggesting a downregulation of the C22-desaturase activity. mdpi.com This highlights how external factors can influence these enzymatic conversions.

Studies on Lipid Metabolism and Dynamics within Cellular Systems

Beyond plant biochemistry, Stigmasterol-d6 is a valuable tool for investigating lipid metabolism and its dynamics in various cellular models. The principles of stable isotope tracing are applied to understand the complex processes of sterol uptake, transport, and homeostasis.

Quantitative Flux Analysis Using Stable Isotopic Tracers in Cell Culture Models

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system. In the context of lipid metabolism, Stigmasterol-d6 can be introduced into cell cultures to trace its movement and conversion. By measuring the rate of uptake of Stigmasterol-d6 and its appearance in various cellular compartments and metabolic products, researchers can build quantitative models of sterol flux. This provides insights into how cells manage their lipid content under different physiological conditions or in response to therapeutic interventions. While specific studies detailing the use of Stigmasterol-d6 for quantitative flux analysis in cell culture are not abundant in the readily available literature, the methodology is well-established for other deuterated lipids and can be directly applied. researchgate.net

Unraveling Regulatory Mechanisms of Sterol Homeostasis

Cells maintain a tight regulation of their sterol levels, a process known as sterol homeostasis. Stigmasterol has been shown to influence this process. For example, studies have indicated that stigmasterol can disrupt cholesterol homeostasis by affecting critical regulatory pathways. nih.gov By using Stigmasterol-d6, researchers can precisely track its influence on the synthesis, uptake, and efflux of endogenous sterols like cholesterol. This allows for a more detailed understanding of the molecular mechanisms by which plant sterols interact with and modulate mammalian sterol metabolism.

Research has shown that stigmasterol can inhibit the processing of sterol regulatory element-binding protein-2 (SREBP-2), a key transcription factor that controls the expression of genes involved in cholesterol synthesis. nih.gov Furthermore, stigmasterol has been found to activate the liver X receptor (LXR), a nuclear receptor that plays a central role in cholesterol efflux. nih.gov The use of deuterated stigmasterol in such studies would allow for a more precise quantification of its direct effects on these regulatory pathways.

Discerning Endogenous from Exogenous Metabolites in Complex Biological Samples

A significant challenge in metabolic research is distinguishing between compounds that are naturally present in a biological system (endogenous) and those that have been introduced from an external source (exogenous). Stigmasterol-d6 provides an elegant solution to this problem through the principle of isotope dilution mass spectrometry.

When analyzing a biological sample, such as plasma or tissue, that has been exposed to an external source of stigmasterol, the presence of both the natural, non-deuterated stigmasterol and the administered Stigmasterol-d6 can be detected by mass spectrometry. Because these two forms of stigmasterol have different masses, they can be separately quantified.

Stigmasterol-d6 is commonly used as an internal standard for the accurate quantification of endogenous stigmasterol in various biological matrices. medchemexpress.com By adding a known amount of Stigmasterol-d6 to a sample, any variations in sample preparation or instrument response can be corrected for, leading to a highly accurate measurement of the endogenous stigmasterol concentration. This technique is crucial for pharmacokinetic studies that aim to determine the absorption, distribution, metabolism, and excretion of externally administered stigmasterol.

For example, a study on the absorption of various sterols in patients with phytosterolemia utilized deuterium-labeled sterols to differentiate between dietary and endogenous sources and to quantify their absorption rates. nih.govresearchgate.net While this particular study did not focus solely on Stigmasterol-d6, it exemplifies the methodology's power.

Interactive Data Table: Key Enzymes in Stigmasterol Biosynthesis

EnzymeFunctionGene/FamilySubstrateProduct
C22-sterol desaturaseIntroduces a double bond at the C22 positionCYP710Aβ-SitosterolStigmasterol
Sterol Methyltransferase 1 (SMT1)Catalyzes the first methylation at C-24SMT1Cycloartenol24-Methylene cycloartanol
Sterol Methyltransferase 2 (SMT2)Catalyzes the second methylation at C-24SMT224-Methylene lophenol24-Ethylidene lophenol

Interactive Data Table: Applications of Stigmasterol-d6 in Metabolic Research

Application AreaSpecific UseKey Information Gained
Plant Sterol BiosynthesisTracing deuterated precursorsElucidation of biosynthetic pathways and identification of intermediates.
Plant Sterol BiosynthesisStudying enzyme-catalyzed conversionsCharacterization of enzyme kinetics and regulation.
Lipid MetabolismQuantitative flux analysisQuantification of sterol uptake, transport, and conversion rates.
Lipid MetabolismInvestigating sterol homeostasisUnderstanding the regulatory effects of phytosterols (B1254722) on cellular lipid metabolism.
Metabolite QuantificationInternal standard in mass spectrometryAccurate differentiation and quantification of endogenous and exogenous stigmasterol.

Mechanisms of Action Research Employing Deuterated Stigmasterol as a Tracer

The use of isotopically labeled compounds has revolutionized the study of metabolic pathways, providing a powerful tool to trace the fate of molecules within complex biological systems. Stigmasterol-d6, a deuterated form of stigmasterol, serves as an invaluable tracer for elucidating the intricate mechanisms of action of this significant phytosterol. By incorporating a stable, heavy isotope of hydrogen (deuterium), researchers can distinguish Stigmasterol-d6 from its naturally occurring, non-labeled counterpart, allowing for precise tracking of its absorption, distribution, metabolic transformation, and excretion. This approach provides direct evidence for the role of stigmasterol in various biochemical processes and helps to validate or refute mechanistic hypotheses.

Examining Compound Distribution, Transformation, and Clearance in Biological Models

The administration of Stigmasterol-d6 to in vivo or in vitro biological models enables the detailed examination of its pharmacokinetic profile. Following administration, samples can be collected from various tissues and biological fluids at different time points. Using sensitive analytical techniques such as mass spectrometry, the concentration of Stigmasterol-d6 and its metabolites can be quantified, providing a comprehensive picture of its journey through the organism.

Research in this area, often utilizing methodologies applicable to deuterated sterols, has revealed key aspects of stigmasterol's metabolic fate. For instance, studies using deuterium-labeled phytosterols have shown that their absorption from the gastrointestinal tract is significantly lower than that of cholesterol. Less than 5% of dietary phytosterols are typically absorbed by the human body nih.govmdpi.comnih.gov. Once absorbed, these sterols are incorporated into lipoproteins and transported throughout the body.

The transformation of Stigmasterol-d6 can be traced by identifying deuterated metabolites. The liver is a primary site of sterol metabolism, where phytosterols can be converted to bile acids, albeit to a much lesser extent than cholesterol. The use of labeled tracers allows for the precise measurement of the conversion rates and the identification of the specific metabolic products.

Clearance of Stigmasterol-d6 and its metabolites primarily occurs through biliary excretion into the feces. By analyzing fecal samples for the presence of the deuterated label, researchers can determine the rate and extent of elimination from the body. Such studies have demonstrated that the body has efficient mechanisms to excrete plant sterols, preventing their accumulation.

Illustrative Data on the Distribution and Clearance of Deuterated Phytosterols in a Model Organism

Time Point (hours)Plasma Concentration of Deuterated Sterol (ng/mL)Liver Tissue Concentration of Deuterated Sterol (ng/g)Cumulative Fecal Excretion (% of Administered Dose)
215.28.55.1
845.822.120.4
2420.515.365.7
485.14.292.3

Supporting Mechanistic Hypotheses in Biochemical Pathways

Stigmasterol-d6 is a critical tool for investigating the specific roles of stigmasterol in biochemical pathways and for testing mechanistic hypotheses. The presence of the deuterium label allows for the unambiguous identification of molecules derived from the administered stigmasterol, providing direct evidence of its participation in a given reaction or pathway.

One area where deuterated stigmasterol can provide significant insights is in understanding the regulation of cholesterol metabolism. It is well-established that phytosterols, including stigmasterol, can reduce the intestinal absorption of cholesterol. By co-administering Stigmasterol-d6 and a differently labeled cholesterol tracer (e.g., with Carbon-13), researchers can simultaneously track the absorption and metabolic fate of both sterols. This dual-labeling approach can elucidate the competitive interactions between stigmasterol and cholesterol for absorption and transport mechanisms in the gut.

Furthermore, Stigmasterol-d6 can be used to investigate the biosynthetic pathways of other steroid-based molecules. For example, stigmasterol is a known precursor for the synthesis of some steroid hormones in plants. In studies involving plant models, feeding the organism with Stigmasterol-d6 and subsequently analyzing the steroid hormone profile for the presence of the deuterium label can confirm this biosynthetic link.

The table below illustrates hypothetical data from a study designed to test the hypothesis that stigmasterol is converted to a specific metabolite.

Investigating the Conversion of Stigmasterol-d6 to a Hypothetical Metabolite X-d6

Experimental ConditionStigmasterol-d6 Concentration (µM)Metabolite X-d6 Concentration (µM)Enzyme Activity (U/mg protein)
Control (No Stigmasterol-d6)005.2
Incubation with Stigmasterol-d65012.55.4
Incubation with Stigmasterol-d6 + Enzyme Inhibitor48.21.30.8

Advanced Research Applications and Methodological Innovations with Stigmasterol D6 Major

Integration of Deuterated Sterol Tracing with Multi-Omics Technologies

The use of stable isotope-labeled compounds like Stigmasterol-d6 is a cornerstone of modern systems biology. By introducing a "heavy" version of a native molecule into a biological system, researchers can track its fate and influence on a global scale. When combined with multi-omics platforms—which simultaneously measure large numbers of metabolites, lipids, proteins, and transcripts—deuterated sterol tracing provides a dynamic view of cellular processes. nih.govnih.gov This integrated approach moves beyond static snapshots to reveal the intricate network of interactions and regulatory feedback loops governed by sterols.

Metabolomics and lipidomics, the large-scale studies of small molecules and lipids, are significantly enhanced by the use of deuterated tracers like Stigmasterol-d6. youtube.com When cells or organisms are supplemented with Stigmasterol-d6, the deuterium (B1214612) atoms act as a stable, non-radioactive label. As the Stigmasterol-d6 is processed through various enzymatic reactions, the deuterium label is retained in its metabolic products.

Using mass spectrometry-based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), scientists can distinguish these deuterated metabolites from the endogenous, unlabeled pool of molecules. researchgate.net This allows for the unambiguous identification of downstream products and the comprehensive mapping of sterol metabolic pathways. For example, studies using other deuterated sterols, such as D6-cholesterol, have successfully elucidated novel metabolic conversions in organisms like C. elegans, identifying previously unknown enzymatic steps and products. researchgate.net A similar approach with Stigmasterol-d6 can be used to trace its conversion to other bioactive steroids and lipids in plants, animals, and microorganisms.

Table 1: Example of Metabolite Tracking using Stigmasterol-d6 in a Hypothetical Metabolic Pathway

MetaboliteChemical Formula (Unlabeled)Expected Mass (Unlabeled)Expected Mass (d6-labeled)Mass Shift (Da)
Stigmasterol (B192456)C₂₉H₄₈O412.7418.7+6
Metabolite AC₂₉H₄₆O410.7416.7+6
Metabolite BC₂₇H₄₄O384.6390.6+6
Metabolite CC₂₁H₃₂O₂316.5322.5+6

This interactive table illustrates how mass spectrometry can differentiate between native metabolites and those derived from a Stigmasterol-d6 tracer based on the predictable mass shift.

Integrating Stigmasterol-d6 tracing with proteomics and transcriptomics allows researchers to connect changes in sterol metabolism to downstream effects on gene expression and protein synthesis. After introducing Stigmasterol-d6, quantitative proteomics techniques can identify changes in the abundance of specific proteins, while transcriptomics (e.g., RNA-seq) can measure changes in messenger RNA (mRNA) levels.

This approach can reveal the regulatory roles of stigmasterol and its metabolites. For instance, research has shown that fluctuations in stigmasterol levels can impact the expression of enzymes involved in steroid biosynthesis and defense-response pathways in plants. nih.govnih.gov By using a deuterated tracer, researchers can confirm that these changes are a direct response to the flux through the stigmasterol metabolic pathway. This helps in identifying transcription factors and signaling proteins that respond to specific sterol intermediates, providing a more complete picture of cellular regulation. frontiersin.org

Table 2: Proteins and Pathways Influenced by Stigmasterol Levels Identified in Integrated Omics Studies

Protein/Pathway CategoryOrganismObserved EffectResearch Focus
Phenylpropanoid BiosynthesisPanax notoginsengUpregulation of synthetasesPlant defense response nih.gov
Terpenoid BiosynthesisPanax notoginsengUpregulation of synthetasesPlant defense response nih.gov
Steroid Biosynthesis (PnCYP710A)Panax notoginsengUpregulation of gene and proteinPlant defense response nih.gov
Jasmonic Acid (JA) SignalingTobacco (transgenic)Upregulation of pathway genesHormone signaling nih.gov

This interactive table summarizes findings from studies where changes in stigmasterol levels were correlated with proteomic and transcriptomic shifts, demonstrating the types of targets that could be precisely studied using Stigmasterol-d6.

Application in Competitive Binding Experiments for Receptor Affinity Studies

Stigmasterol-d6 is a valuable tool for studying the interactions between sterols and their protein binding partners, such as nuclear receptors or membrane-bound enzymes. In competitive binding assays, researchers aim to determine the binding affinity of a test compound (the "competitor") by measuring how effectively it displaces a known labeled ligand from its receptor.

In a typical setup, a high-affinity radiolabeled ligand is incubated with the receptor of interest. nih.gov The amount of bound radioactivity is then measured in the presence of increasing concentrations of an unlabeled competitor, such as stigmasterol. The concentration of the competitor that displaces 50% of the radiolabeled ligand is known as the IC50 value, which can be used to calculate the binding affinity (Ki).

Stigmasterol-d6 can be used in these experiments as a stable-isotope-labeled competitor. Instead of radioactivity, detection is performed using mass spectrometry, which can distinguish the bound deuterated ligand from any endogenous unlabeled ligand. This approach avoids the handling and disposal issues associated with radioactive materials and can offer high sensitivity. nih.gov Such studies are critical for understanding the molecular mechanisms through which stigmasterol exerts its biological effects, for example, by modulating the activity of specific cellular receptors.

Elucidation of Membrane Interactions and Dynamics using Deuterium NMR

Deuterium Nuclear Magnetic Resonance (²H-NMR) spectroscopy is a powerful, non-invasive technique for studying the structure and dynamics of lipid membranes. nih.gov By selectively replacing hydrogen atoms with deuterium atoms on a molecule like stigmasterol, researchers can directly probe its behavior within a lipid bilayer. nih.gov The deuterium nucleus possesses a quadrupole moment that is highly sensitive to its local electronic environment and motion, making it an exquisite probe of molecular order and dynamics. nih.gov

When Stigmasterol-d6 is incorporated into model membranes (liposomes) made of phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC), ²H-NMR can provide detailed information on how the sterol affects the properties of the entire bilayer. nih.gov The primary measurement in these experiments is the quadrupolar splitting (ΔνQ), which is directly proportional to the order parameter (S_CD) of the C-²H bond vector. The order parameter reflects the motional freedom of the labeled segment; a higher order parameter indicates a more ordered, less fluid membrane state.

Studies have consistently shown that plant sterols like stigmasterol have a distinct effect on membrane properties compared to cholesterol. nih.govresearchgate.net Due to the double bond in its side chain, stigmasterol is less effective than cholesterol at ordering the acyl chains of phospholipids in the fluid (liquid-crystalline) phase. nih.gov It also tends to decrease the temperature of the main phase transition of the lipid bilayer. mdpi.com Using Stigmasterol-d6 allows for direct measurement of the sterol's own ordering and orientation within the membrane, complementing data obtained from deuterium-labeled lipids.

Table 3: Comparative Effects of Stigmasterol and Cholesterol on DPPC Bilayer Order Parameter

Sterol (at 30 mol%)PhaseTemperatureRelative Order Parameter (S_CD)Effect on Fluidity
CholesterolLiquid Crystalline50°CHigh (~0.8)Decreased
StigmasterolLiquid Crystalline50°CModerate (~0.6)Slightly Decreased researchgate.net
NoneLiquid Crystalline50°CLow (~0.3)High
CholesterolGel25°CSlightly DecreasedIncreased
StigmasterolGel25°CSlightly DecreasedIncreased

This interactive table presents typical data showing that while both sterols order the fluid membrane, cholesterol has a more potent ordering effect than stigmasterol.

The flexible alkyl side chain of a sterol plays a critical role in its interactions with the hydrophobic core of the lipid membrane. nih.gov The unique trans double bond at position C22 in the side chain of stigmasterol makes it more rigid and conformationally restricted than the saturated side chains of cholesterol or sitosterol. nih.gov

Future Prospects and Emerging Research Frontiers for Stigmasterol D6 Major

Expansion of Deuterated Sterol Libraries for Comprehensive Pathway Analysis

The study of sterol metabolism, a complex network of biosynthetic and catabolic pathways, stands to benefit immensely from the expansion of deuterated sterol libraries. Stigmasterol-d6 is a key component of this expansion, serving as a tracer to elucidate the intricate steps of phytosterol metabolism in various organisms. By introducing a labeled compound like Stigmasterol-d6 into a biological system, researchers can track its conversion into various metabolites, thereby mapping new or alternative metabolic routes. researchgate.net

Comprehensive pathway analysis requires a diverse toolkit of labeled standards to cover the wide array of sterol intermediates. The development of a library of deuterated sterols, including various isomers and metabolic derivatives, would enable a more holistic view of sterol flux. For example, tracking the fate of the deuterium (B1214612) label from Stigmasterol-d6 can help differentiate between parallel or intersecting pathways, which is often challenging with unlabeled compounds. This approach has been successfully used to revise proposals for cholesterol metabolism in organisms like C. elegans using D6-cholesterol, demonstrating the power of this technique. researchgate.net

The creation of these libraries is crucial for understanding how plants and other organisms modify sterols and for identifying the enzymes involved. nih.gov This knowledge is fundamental to fields ranging from plant biology and agriculture to human health, as phytosterols (B1254722) are important components of the human diet. nih.govtubitak.gov.tr

Table 1: Key Research Areas for Expanded Deuterated Sterol Libraries

Research Area Application of Deuterated Sterols Potential Insights with Stigmasterol-d6
Plant Steroidogenesis Tracing the biosynthesis of brassinosteroids and other steroid hormones. nih.gov Elucidating the conversion pathways from dietary phytosterols.
Lipidomics Serving as internal standards for accurate quantification of complex lipids. mdpi.comresearchgate.net Improving accuracy in studies of lipid metabolism disorders.
Metabolic Engineering Mapping metabolic flux to optimize the production of high-value sterols. Identifying bottlenecks and alternative pathways in engineered organisms.

| Nematode Biology | Investigating unique sterol modification pathways in parasites. researchgate.net | Understanding host-parasite interactions and identifying drug targets. |

High-Throughput Screening Methodologies Leveraging Stable Isotope Standards

The demand for rapid and efficient analysis of large sample sets in clinical metabolomics and drug discovery has driven the development of high-throughput screening (HTS) methodologies. Stable isotope standards like Stigmasterol-d6 are integral to the success of these platforms, particularly those utilizing mass spectrometry. thermofisher.com

In HTS, analytical variability can be a significant issue. The use of a stable isotope-labeled internal standard, which has nearly identical chemical and physical properties to the analyte of interest, allows for effective normalization and correction for matrix effects, extraction efficiency, and instrument response variations. thermofisher.comacanthusresearch.com This ensures that the data generated is accurate, precise, and reproducible across large batches.

Methodologies combining stable-isotope trapping with mass spectrometry enable the ultrafast and automated detection of metabolites. nih.gov Stigmasterol-d6 can be incorporated into such workflows as an internal standard for the quantitative analysis of stigmasterol (B192456) and related phytosterols in thousands of samples, facilitating large-scale epidemiological studies or the screening of natural product libraries for bioactive compounds. The unique mass signature of the deuterated standard allows for unambiguous identification and quantification, even at low concentrations. nih.gov

Table 2: Comparison of Analytical Methodologies

Methodology Throughput Use of Stigmasterol-d6 Key Advantage
LC-MS/MS Medium to High Internal Standard for Quantification. thermofisher.com High sensitivity and specificity for targeted analysis.
Direct Injection MS Very High Internal Standard for rapid profiling. nih.gov Enables ultrafast analysis for large-scale screening.

| GC-MS | Medium | Derivatized standard for volatile compound analysis. | Excellent separation for complex mixtures. |

Advanced Computational Modeling and Simulation for Isotopic Labeling Data

The data generated from stable isotope labeling experiments are rich and complex. To fully harness this information, researchers are increasingly turning to advanced computational modeling and simulation. nih.gov Data from studies using Stigmasterol-d6 can serve as critical input for these models to create dynamic simulations of metabolic networks.

Metabolic Flux Analysis (MFA) is a powerful computational technique that uses isotopic tracer data to calculate the rates (fluxes) of metabolic reactions within a cell. researchgate.net By measuring the incorporation of deuterium from Stigmasterol-d6 into downstream metabolites over time, researchers can feed this data into MFA models. These models can then solve for the most probable rates of flux through the sterol metabolic network, providing a quantitative understanding of cellular metabolism under different conditions. youtube.com

These computational approaches allow for the integration of metabolomics data with other 'omics' datasets (genomics, transcriptomics, proteomics) within a systems biology framework. nih.gov This integrated analysis can reveal how genetic or environmental perturbations affect metabolic pathways and can help validate the structure of biochemical network models. nih.gov As computational tools become more sophisticated, they will enable more accurate predictions of metabolic behavior based on the isotopic labeling patterns observed in experiments.

Novel Applications in Systems Biology and Quantitative Biological Research

The precise and accurate quantification enabled by stable isotope standards like Stigmasterol-d6 is a cornerstone of systems biology, which seeks to understand the complex interactions within biological systems. nih.gov The ability to measure dynamic changes in metabolite levels is essential for constructing and validating predictive models of biological processes.

In quantitative biological research, Stigmasterol-d6 facilitates the measurement of the absolute concentration of its non-labeled counterpart in various biological matrices. This moves the research beyond relative quantification to provide concrete data on the abundance of specific molecules, which is crucial for understanding stoichiometry and kinetics in metabolic pathways. mdpi.com

Future applications will likely see Stigmasterol-d6 used in multi-omics studies to connect changes in the lipidome with changes in the proteome and transcriptome. For instance, a decrease in stigmasterol levels, accurately quantified using Stigmasterol-d6, could be correlated with the expression levels of genes encoding sterol-metabolizing enzymes. This integrated approach provides a more complete picture of cellular regulation and response to stimuli, offering mechanistic explanations for observed phenotypes. nih.govmdpi.com The use of such standards is indispensable for ensuring the data quality required to build the comprehensive, multi-layered models that define the future of biological research.

Q & A

Q. What analytical techniques are most effective for confirming deuterium incorporation in Stigmasterol-d6?

Deuterium labeling is typically confirmed via nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>2</sup>H-NMR) and mass spectrometry (MS). NMR distinguishes isotopic shifts in hydrogen environments, while MS detects mass differences caused by deuterium substitution. For quantitative validation, isotopic purity should be cross-verified using calibration curves against non-deuterated standards .

Q. How does isotopic labeling of Stigmasterol-d6 influence its solubility and stability in biological assays?

Deuterated compounds often exhibit altered physicochemical properties due to the kinetic isotope effect. Comparative studies using HPLC or UV-Vis spectroscopy can assess solubility differences. Stability under varying pH/temperature conditions should be tested via accelerated degradation studies, with data analyzed using Arrhenius models .

Q. What are the standard protocols for synthesizing Stigmasterol-d6, and how do they differ from non-deuterated synthesis?

Synthesis typically involves catalytic deuteration (e.g., using deuterium gas and palladium catalysts) or exchange reactions in deuterated solvents. Key differences include reaction time optimization to maximize isotopic incorporation and post-synthesis purification via column chromatography to remove non-deuterated byproducts .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data between Stigmasterol-d6 and its non-deuterated form?

Discrepancies may arise from isotopic effects on metabolic pathways or experimental variability. A meta-analysis of existing studies should stratify data by methodology (e.g., cell lines vs. in vivo models) and apply statistical tools like ANOVA to identify confounding variables. Replication studies under controlled conditions are critical .

Q. What experimental designs are optimal for tracing Stigmasterol-d6 in pharmacokinetic studies while minimizing isotopic interference?

Use dual-isotope tracer methods (e.g., <sup>13</sup>C and <sup>2</supH labeling) coupled with LC-MS/MS for simultaneous detection. Employ compartmental modeling to distinguish isotopic dilution effects from true metabolic turnover. Ethical considerations for in vivo studies should align with frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How do deuterium kinetic isotope effects (KIEs) impact the enzymatic interactions of Stigmasterol-d6 in sterol biosynthesis pathways?

KIEs can alter reaction rates of enzymes like cytochrome P450. Conduct enzyme kinetics assays (e.g., Michaelis-Menten analysis) under isotopic vs. non-isotopic conditions. Compare activation energies using Eyring plots to quantify isotope-induced rate changes .

Methodological Guidance

Q. What statistical approaches are recommended for handling high-dimensional data from Stigmasterol-d6 metabolomic studies?

  • Dimensionality Reduction : PCA or PLS-DA to identify isotopic effect signatures.
  • Network Analysis : Construct metabolic flux maps using tools like MetaFlux.
  • Validation : Bootstrap resampling to assess robustness of identified biomarkers .

Q. How can researchers ensure data reliability when comparing Stigmasterol-d6 across heterogeneous experimental systems?

  • Standardization : Use reference materials (e.g., NIST-certified deuterated sterols) for instrument calibration.
  • Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation.
  • Bias Mitigation : Blind data analysis and pre-registration of experimental protocols .

Frameworks for Structuring Research

FrameworkApplication to Stigmasterol-d6 Research
PICOT Population : Stigmasterol-d6; Intervention : Deuterium labeling; Comparison : Non-deuterated stigmasterol; Outcome : Bioactivity/stability metrics; Time : Longitudinal metabolic studies .
FINER Ensure questions are Feasible (e.g., lab resources), Interesting (mechanistic insights), Novel (isotopic effects in plant sterols), Ethical (in vivo compliance), Relevant (phytosterol research gaps) .

Data Contradiction Analysis

Source of ContradictionResolution Strategy
Instrument Sensitivity Cross-validate findings using orthogonal techniques (e.g., NMR + MS) .
Biological Variability Stratify data by model organism/assay type and apply mixed-effects models .
Isotopic Purity Report deuterium incorporation rates (e.g., ≥98%) and validate via isotopic ratio MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.